N-Boc-3-(苄氧甲基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

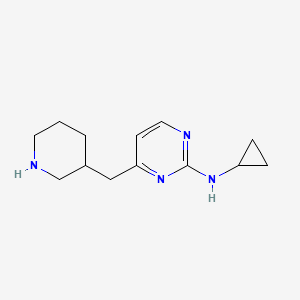

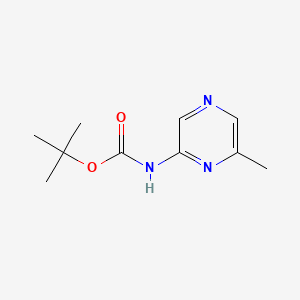

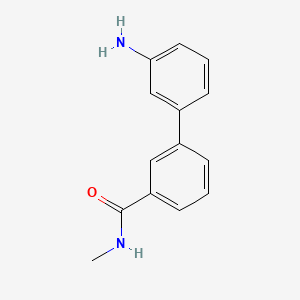

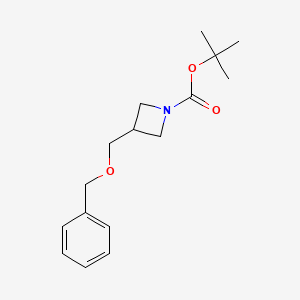

“N-BOC-3-(Benzyloxymethyl)azetidine” is a chemical compound with the IUPAC name tert-butyl 3-[(benzyloxy)methyl]-1-azetidinecarboxylate . It has a molecular weight of 277.36 .

Molecular Structure Analysis

The molecular structure of N-BOC-3-(Benzyloxymethyl)azetidine is represented by the InChI code1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This indicates that the molecule is composed of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Chemical Reactions Analysis

Azetidines, including N-BOC-3-(Benzyloxymethyl)azetidine, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, tert-Butyl N-Azetidin-3-ylcarbamate, a related compound, has been used in the preparation of substituted benzothiazoles via copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions .Physical And Chemical Properties Analysis

N-BOC-3-(Benzyloxymethyl)azetidine has a molecular weight of 277.36 . Its molecular formula is C16H23NO3 . The InChI key for this compound is ONUHNLXBKPXAAV-UHFFFAOYSA-N .科学研究应用

连续流合成

Colella 等人 (2021) 的一项研究证明了使用“N-Boc-3-碘代氮杂环丁烷”作为共同合成前体,为 2-取代氮杂环丁烷和 3-取代氮杂环丁烷开发了一种连续流合成。与批量处理相比,该方法促进了在较高温度下处理锂化中间体,强调了流动技术在提高化学合成中可持续性和效率中的作用 (Colella 等,2021)。

应变释放驱动的同源化

Fawcett 等人 (2019) 探索了硼酸酯的应变释放驱动的同源化,以实现氮杂环丁烷的模块化合成。通过利用氮杂双环[1.1.0]丁烷的高环张力,他们为氮杂环丁烷衍生物提供了一条新途径,进一步推进了药物化学和药物合成的工具箱 (Fawcett 等,2019)。

亲电体捕获

Hodgson 等人 (2014) 讨论了“N-Boc-2-锂代-2-氮杂环丁烷”的生成和亲电体捕获,展示了对 2-取代 2-氮杂环丁烷的简洁获取。本研究突出了“N-Boc-3-(苄氧甲基)氮杂环丁烷”衍生物在合成复杂分子结构中的多功能性,以及它们在创建新化合物中的潜在应用 (Hodgson 等,2014)。

氨基酸衍生物的合成

Gudelis 等人 (2023) 概述了一种有效的合成路线,用于制备含有氮杂环丁烷和氧杂环丁烷环的杂环氨基酸衍生物。这种方法进一步强调了“N-Boc-3-(苄氧甲基)氮杂环丁烷”在合成具有药物开发和生物活性分子潜在应用的新化合物中的重要性 (Gudelis 等,2023)。

未来方向

Azetidines, including N-BOC-3-(Benzyloxymethyl)azetidine, have attracted major attention in organic synthesis due to their unique reactivity . Recent advances in the synthesis, functionalization, and application of azetidines have been reported, and future research is expected to focus on overcoming the challenges associated with the aza Paternò–Büchi reaction .

属性

IUPAC Name |

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHNLXBKPXAAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742959 |

Source

|

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-3-(Benzyloxymethyl)azetidine | |

CAS RN |

1373233-17-0 |

Source

|

| Record name | 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。